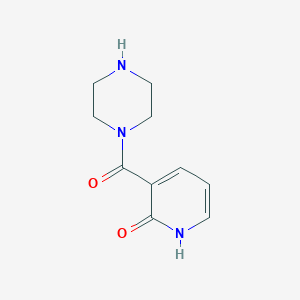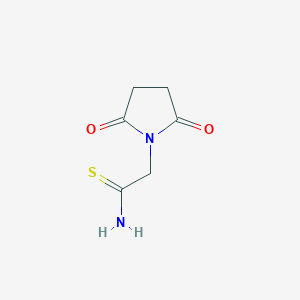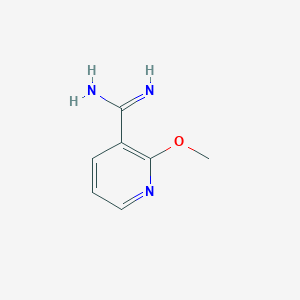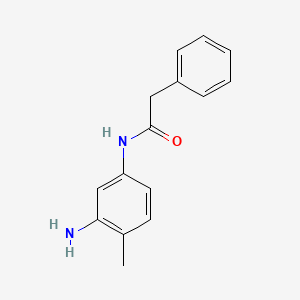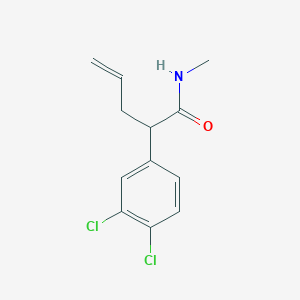
2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide, also known as DCPMP, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the class of compounds known as arylalkyl amides and has recently been the subject of much research due to its potential for use in various medical and scientific applications.
Scientific Research Applications
Antipathogenic Activity
Research shows that derivatives of 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide exhibit significant antipathogenic activities, particularly against bacterial strains known for their ability to grow in biofilms, like Pseudomonas aeruginosa and Staphylococcus aureus. These derivatives demonstrate potential for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antibacterial Efficacy
Studies have found that 3,4-Dichlorocinnamanilides, a series including this compound, show a broader spectrum of action and higher antibacterial efficacy compared to their counterparts. These compounds were effective against various bacteria, including strains of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), demonstrating potential in antibiotic development (Strharsky et al., 2022).
Anticonvulsant Properties
Enaminones, including derivatives of this compound, have been reported for their anticonvulsant activities. Some of these compounds have shown promising results in animal tests, comparing favorably to established anticonvulsant drugs like phenytoin and carbamazepine (Eddington et al., 2000).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds related to this compound. This includes studies on crystal structures, spectroscopic properties, and hydrogen bonding in related anticonvulsant enaminones (Kubicki, Bassyouni, & Codding, 2000).
Chemical Reactions and Synthesis Techniques
Various studies have been done on the chemical reactions and synthesis techniques involving this compound and its derivatives. This includes exploring photochemical reactions, Vilsmeier formylation, and synthesis of tritium-labelled compounds for drug metabolism studies (Hayes & Meth–Cohn, 1979).
Applications in Polymer Science
Research also indicates applications in polymer science, where derivatives of this compound have been used in the synthesis and study of polymers. This includes the synthesis of chiral polyamides and polyimides, which have applications in various industrial processes (Yang & Lin, 1995).
Mechanism of Action
Target of Action
The compound 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide, also known as 2-(3,4-Dichlorophenyl)pent-4-enoic acid N-methylamide, primarily targets the κ-opioid receptor . The κ-opioid receptor is a key member of the opioid neuromodulatory system and plays a significant role in pain perception, stress response, and mood control .
Mode of Action
This compound acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor . It binds to the κ-opioid receptor, leading to a series of downstream effects. The interaction with its targets results in changes at the cellular level, affecting the normal functioning of the cell .
Biochemical Pathways
The compound’s action affects several biochemical pathways. One of the key pathways is the opioid signaling pathway . When the compound binds to the κ-opioid receptor, it inhibits the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing their concentration in the synaptic cleft . This leads to enhanced neurotransmission and results in various downstream effects.
Pharmacokinetics
It is likely that it follows a similar metabolic fate as related compounds, primarily through hydrolysis of the ester bond
Result of Action
The binding of the compound to the κ-opioid receptor and the subsequent increase in neurotransmitter concentration lead to various molecular and cellular effects. These effects include changes in cell signaling, alterations in gene expression, and modulation of neuronal activity . The exact molecular and cellular effects of this compound’s action are still under investigation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s stability and its ability to bind to its target receptor . Additionally, factors such as pH, temperature, and the presence of certain enzymes can influence the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on nerve transmission.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Additionally, it can alter the expression of genes involved in stress responses and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it has been found to inhibit the enzyme acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine . This inhibition can lead to an accumulation of acetylcholine, affecting nerve transmission and causing various physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it can degrade over time, leading to a decrease in its potency and effectiveness . Additionally, long-term exposure to the compound can result in adaptive responses in cells, such as changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as reducing body weight and plasma triglycerides in rodent models of diet-induced obesity . At high doses, it can cause toxic or adverse effects, including alterations in vital organ function and behavioral changes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and degradation. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect its concentration and distribution, influencing its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methylpent-4-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c1-3-4-9(12(16)15-2)8-5-6-10(13)11(14)7-8/h3,5-7,9H,1,4H2,2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJJORIZBUVWAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC=C)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640994 |
Source


|
| Record name | 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206997-68-4 |
Source


|
| Record name | 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
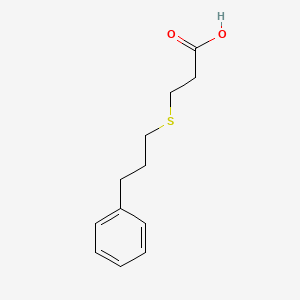
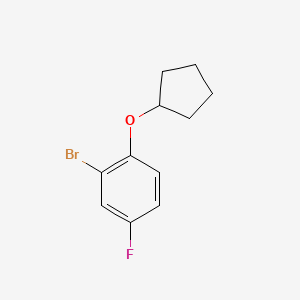
![1-[(4-tert-Butylphenyl)carbonyl]piperidin-4-one](/img/structure/B1368465.png)


